Ethyl 6-(Dimethylamino)Hexanoate
Description
Properties
CAS No. |
2508-32-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 6-(dimethylamino)hexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)8-6-5-7-9-11(2)3/h4-9H2,1-3H3 |
InChI Key |
MLRLKCCSQCCSED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
- Synthesis: While this compound requires reductive methylation, other analogs are synthesized via nucleophilic substitution with ethyl 6-bromohexanoate .
- Basicity: The dimethylamino group is more basic (pKa ~8–9) than diethylamino (pKa ~7–8) or morpholinyl (pKa ~5–6) groups, affecting solubility and reactivity in acidic environments .
- Hydrophobicity: Bulkier substituents (e.g., diethylamino) increase logP, making compounds more lipophilic and suitable for non-polar applications like surfactants .
Ethyl Hexanoate with Non-Amino Substituents
These compounds highlight how functional group changes alter properties and uses:
Key Differences:
- Reactivity: Amino-substituted derivatives (e.g., dimethylamino) participate in amidation and transesterification, while chloro or hydroxy analogs are used in electrophilic reactions or polymerization .
- Applications: Neutral esters like ethyl hexanoate dominate flavor industries, whereas amino-substituted variants are niche intermediates in specialty chemicals .
Sulfur-Containing Analogs
Ethyl 6-(3-(dimethylamino)propylthio)hexanoate (CAS 14794-32-2) incorporates a sulfur atom, increasing hydrophobicity (logP ~2.8) and enabling thiol-mediated biological interactions. This compound is used in agrochemicals and pharmaceuticals due to its dual amine and thioether functionalities .
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Sodium hydride (NaH) is employed as a base to deprotonate dimethylamine, enhancing its nucleophilicity. The general reaction scheme is:
Key parameters include:
Yield Optimization
In optimized protocols, yields exceed 90% when reactions are conducted under anhydrous conditions with rigorous exclusion of moisture. For example, a 100% yield was reported in a related synthesis of ethyl 4-(benzyloxy)-3-(6-ethoxy-6-oxohexyloxy)benzoate using ethyl 6-bromohexanoate under similar conditions.
Alternative Pathways: Reductive Amination and Catalytic Methods
Reductive Amination of Ethyl 6-Oxohexanoate
While less common, reductive amination of ethyl 6-oxohexanoate with dimethylamine represents a viable alternative. This method employs reducing agents such as sodium cyanoborohydride (NaBHCN) to facilitate imine formation and subsequent reduction:
Challenges :
Catalytic Amination Using Transition Metals
Recent patents describe the use of palladium catalysts for C–N bond formation. For instance, tetrabutyl titanate ([Ti(OBu)]) has been utilized in esterification and amination reactions, achieving yields up to 93% in related compounds. However, this method remains underexplored for this compound.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the two primary methods:
| Method | Yield | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 90–100% | 2–4 hours | High | Excellent |
| Reductive Amination | 60–75% | 6–8 hours | Moderate | Limited |
Nucleophilic substitution outperforms reductive amination in yield and scalability, making it the industrial standard.
Purification and Characterization
Workup Procedures
Post-reaction workup involves:
Q & A
Basic Research Questions
Q. How can researchers optimize the esterification step in synthesizing Ethyl 6-(Dimethylamino)Hexanoate to improve yield and purity?
- Methodological Answer : The esterification of 6-(dimethylamino)hexanoic acid with alcohols (e.g., dodecanol) can be optimized by adjusting reaction conditions such as catalyst loading (e.g., p-toluenesulfonic acid, PTSA), solvent selection (toluene for azeotropic water removal), and reaction time. For example, refluxing with a Dean-Stark trap for 24 hours ensures efficient water removal, improving esterification efficiency. Post-reaction purification via washing with saturated sodium carbonate enhances purity .
Q. What analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR in DMSO-d6) confirms structural features like the dimethylamino group (δ ~2.01 ppm) and ester linkage (δ ~4.00 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) with non-derivatized samples (Splash Key: splash10-01rl-9000000000) provides molecular weight and fragmentation patterns for identity verification .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : In vitro assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity : Cell viability assays (e.g., MTT) in cancer cell lines, noting IC50 values.
- Neuroactivity : Behavioral studies in model organisms (e.g., hyperactivity in mice, as seen in structurally related tryptamine derivatives) .
Q. What methods are effective for quantifying this compound in complex matrices like fermented beverages?
- Methodological Answer : Static Headspace Gas Chromatography-Ion Mobility Spectrometry (SH-GC-IMS) enables detection in beverages by targeting key volatile organic compounds (VOCs). Calibration curves using internal standards (e.g., 4-Methyl-2-pentanol) improve accuracy. For example, ethyl hexanoate in Baijiu was quantified with a detection limit of 0.05 mg/L .
Q. What storage conditions ensure the stability of this compound for long-term research use?
- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers. Stability assessments via periodic HPLC or GC-MS analyses confirm integrity over ≥2 years, as demonstrated for similar esters .
Advanced Research Questions
Q. How does this compound concentration influence methane production in anaerobic digestion systems, and how can researchers reconcile contradictory data?
- Methodological Answer : Dose-dependent effects are observed:
Q. What role does this compound play in microbial community dynamics during fermentation processes?
- Methodological Answer : In Baijiu fermentation, ethyl hexanoate correlates with fungal genera like Monascus and Wickerhamomyces. Researchers can use metagenomic sequencing and metabolomics to map microbial-flavorant interactions. For instance, Lactobacillus abundance positively correlates with ethyl lactate production, suggesting competitive pathways for ester synthesis .
Q. How can structure-activity relationship (SAR) studies differentiate this compound from its structural analogs?
- Methodological Answer : Compare hydrophobicity (logP), electronic properties (Hammett constants), and bioactivity:
- Ethyl 6-(1-naphthyl)-6-oxohexanoate : Higher hydrophobicity enhances membrane permeability but reduces aqueous solubility.
- 6-(Dimethylamino)hexanoic acid : Free carboxyl group increases reactivity in conjugation reactions.
Computational modeling (e.g., DFT) and in vitro assays (e.g., receptor binding) validate SAR hypotheses .
Q. What advanced chromatographic techniques improve the detection of this compound in trace-level environmental samples?
- Methodological Answer : Stir Bar Sorptive Extraction (SBSE) coupled with GC-Olfactometry (GC-O) enhances sensitivity for trace VOCs. For example, SBSE achieved a detection limit of 0.01 ng/L for ethyl hexanoate in bourbon, with flavor dilution (FD) factors up to 201 .
Q. How can researchers investigate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Use -labeled compounds in microcosm studies to track mineralization rates. LC-MS/MS identifies degradation intermediates (e.g., hexanoic acid derivatives). Anaerobic sludge assays (as in biogas studies) reveal microbial consortia responsible for ester hydrolysis .
Data Contradiction Analysis
- Example : In anaerobic digestion, low ethyl hexanoate concentrations enhance methane production, while high doses inhibit it. To address this, researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
